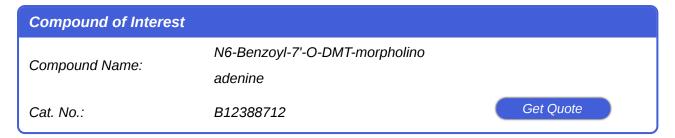


Characterization of N6-Benzoyl-7'-O-DMT-morpholino adenine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of **N6-Benzoyl-7'-O-DMT-morpholino adenine**, a key building block in the synthesis of morpholino oligonucleotides. This document outlines its chemical properties, and provides detailed experimental protocols for its synthesis, purification, and analysis. The information is intended to support researchers and professionals in the fields of drug discovery, oligonucleotide chemistry, and molecular biology.

Chemical Properties and Specifications

N6-Benzoyl-7'-O-DMT-morpholino adenine is a chemically modified nucleoside analog. The N6-benzoyl group serves as a protecting group for the exocyclic amine of adenine during oligonucleotide synthesis. The 7'-O-dimethoxytrityl (DMT) group provides a handle for purification and is removed at a specific step in the synthesis cycle. The morpholino scaffold replaces the native ribose or deoxyribose sugar, conferring unique properties to the resulting oligonucleotides, such as resistance to nuclease degradation.



Property	Value	Reference
Molecular Formula	C38H36N6O5	[1]
Molecular Weight	656.73 g/mol	[1][2]
Appearance	White Powder	[3]
Purity	≥95% (typical)	[2]
Solubility	Soluble in acetonitrile, dichloromethane	[4][5]
Storage	Store at ≤ -15°C, keep container well closed	[6]

Synthesis and Purification

The synthesis of **N6-Benzoyl-7'-O-DMT-morpholino adenine** is a multi-step process that starts from the corresponding ribonucleoside. The general workflow involves the formation of the morpholino ring structure, protection of the exocyclic amine and the 5'-hydroxyl group.

Synthesis Workflow

The following diagram illustrates a generalized synthetic pathway for a morpholino phosphoramidite monomer, which would be applicable for the synthesis of the title compound.



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Caption: Generalized synthetic workflow for N6-Benzoyl-7'-O-DMT-morpholino adenine.

Experimental Protocol: Phosphoramidite Synthesis for Oligonucleotide Synthesis



The title compound is a precursor for the corresponding phosphoramidite, which is the active monomer used in automated oligonucleotide synthesis.

Materials:

- N6-Benzoyl-7'-O-DMT-morpholino adenine
- Anhydrous Dichloromethane (DCM)
- N,N-Diisopropylethylamine (DIPEA)
- 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Dichloromethane, Acetone, Triethylamine)

Procedure:

- Dissolve **N6-Benzoyl-7'-O-DMT-morpholino adenine** in anhydrous DCM under an inert atmosphere (e.g., argon).
- Add DIPEA to the solution and stir for 5 minutes at 0-5 °C.
- Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite to the reaction mixture over 15 minutes at the same temperature.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, quench the reaction with an aqueous solution of sodium bicarbonate.
- Extract the product with DCM.
- Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.



 Purify the crude product by silica gel column chromatography to yield the target phosphoramidite.[4]

Purification by High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for the purification and analysis of morpholino oligonucleotides and their building blocks.

Instrumentation and Conditions:

- Column: Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 μm particle size).[7]
- Mobile Phase A: 10 mM aqueous ammonium acetate (pH 7.0).[7]
- Mobile Phase B: Acetonitrile.[7]
- Gradient: A linear gradient from 5% to 90% Mobile Phase B over 15 minutes.
- Flow Rate: 1.0 mL/min.[7]
- Detection: UV at 254 nm.[7]

Analytical Characterization

A combination of analytical techniques is employed to confirm the identity and purity of **N6-Benzoyl-7'-O-DMT-morpholino adenine** and the corresponding phosphoramidite.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of the synthesized compound, confirming its elemental composition.

Ionization Mode	Expected m/z
Electrospray (ESI+)	[M+H]+, [M+Na]+



Note: Specific m/z values would be calculated based on the exact mass of the molecule and the adduct ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of the atoms.

Nucleus	Expected Chemical Shift Ranges (ppm)
¹H NMR	Aromatic protons (DMT, Benzoyl, Adenine), Morpholino ring protons, Methoxy protons (DMT)
³¹ P NMR	A single peak characteristic of the phosphoramidite group (for the phosphoramidite derivative)
¹³ C NMR	Carbon signals corresponding to the adenine, morpholino, DMT, and benzoyl moieties

Note: Specific chemical shifts and coupling constants would need to be determined experimentally.

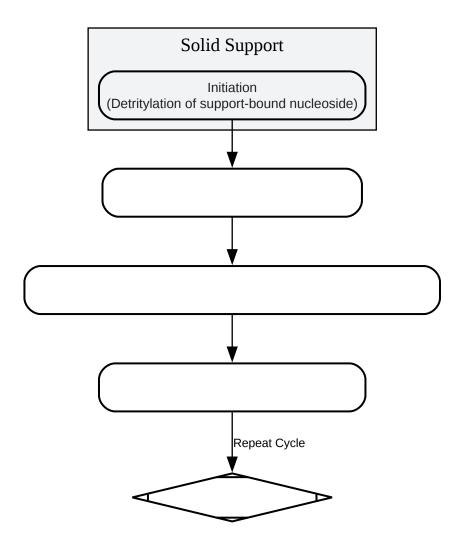
Application in Oligonucleotide Synthesis and Mechanism of Action

N6-Benzoyl-7'-O-DMT-morpholino adenine, as its phosphoramidite derivative, is a key monomer for the solid-phase synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs). PMOs are synthetic nucleic acid analogs that have gained prominence as therapeutic agents, particularly for antisense applications.[8][9]

Solid-Phase Oligonucleotide Synthesis Cycle

The following diagram illustrates the key steps in a single cycle of solid-phase synthesis of a PMO.





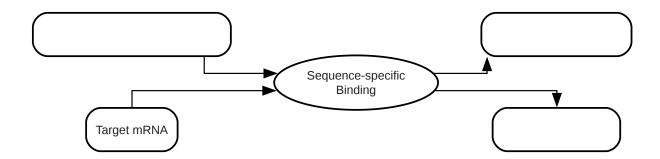
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Caption: A single cycle in the solid-phase synthesis of a PMO.

Antisense Mechanism of Action

PMOs synthesized using monomers like **N6-Benzoyl-7'-O-DMT-morpholino adenine** typically function via a steric-blocking mechanism. By binding to a target mRNA sequence, they can modulate gene expression.





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Caption: Steric-blocking mechanism of action for PMOs.

Conclusion

N6-Benzoyl-7'-O-DMT-morpholino adenine is a fundamental building block for the synthesis of therapeutic-grade morpholino oligonucleotides. Its proper characterization using a suite of analytical techniques is essential to ensure the quality and efficacy of the final antisense product. The protocols and data presented in this guide provide a framework for the synthesis, purification, and analysis of this important compound, supporting its application in the development of next-generation genetic medicines.

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